2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)acetamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by the substituents on a particular position of the thiazole ring .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been studied for their pharmacological activities . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Scientific Research Applications
Antimicrobial Activity
2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)acetamide derivatives have been synthesized and evaluated for their potential antimicrobial activities. Research indicates that these compounds show promising antibacterial effects against a range of bacterial strains. For instance, Trotsko et al. (2018) synthesized a series of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties, demonstrating antibacterial activity primarily against Gram-positive bacteria, with some compounds showing activity comparable to commonly used antibiotics like oxacillin and cefuroxime (Trotsko et al., 2018).
Anticancer Applications
Compounds containing the this compound structure have been explored for their anticancer properties. For example, Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones as anticancer agents, revealing that modifications at specific positions on the benzothiazole scaffold could significantly influence antitumor properties. These compounds were tested against various cancer cell lines, showing potential as anticancer agents (Osmaniye et al., 2018).
Enzyme Inhibition
Research also extends to the enzyme inhibition capabilities of this compound derivatives. For instance, Abbasi et al. (2018) synthesized N-(5-Methyl-1,3-Thiazol-2-yl)-2-{[5-((Un)Substituted- Phenyl)1,3,4-Oxadiazol-2-yl]Sulfanyl}acetamides, which were evaluated for their enzyme inhibition activity against targets like acetylcholinesterase, butyrylcholinesterase, α-glucosidase, and urease. These studies provide insights into the potential therapeutic applications of these compounds, highlighting their significance in drug discovery (Abbasi et al., 2018).
Future Directions
The future directions for “2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)acetamide” could involve further exploration of its biological activities and potential applications in medicine. This could include the design and synthesis of new derivatives, as well as detailed studies of their mechanisms of action .
Mechanism of Action
Target of Action
The compound 2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)acetamide is a derivative of thiazole, a heterocyclic compound that exhibits a wide range of biological activities . Thiazoles are known to interact with various targets, including enzymes, receptors, and proteins, to induce their biological effects . .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the substituents on the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction . Substituents at position-2 and -4 may alter the orientation types and shield the nucleophilicity of nitrogen . .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . For instance, some thiazole derivatives have been reported to interact with topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death . .
Result of Action
The result of action of a compound refers to the molecular and cellular effects induced by its interaction with its targets. Thiazole derivatives are known to exhibit various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, and antioxidant effects . .
Properties
IUPAC Name |
2-[2-[(4-bromophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2OS2/c13-9-3-1-8(2-4-9)6-17-12-15-10(7-18-12)5-11(14)16/h1-4,7H,5-6H2,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOOMZKOHOWOAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.